molecular formula C9H12N2 B2887750 N-cyclopropyl-2-methylpyridin-3-amine CAS No. 1346541-24-9

N-cyclopropyl-2-methylpyridin-3-amine

Cat. No.: B2887750
CAS No.: 1346541-24-9
M. Wt: 148.209
InChI Key: UEZHIZOPPNDAOQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methylpyridin-3-amine (CAS 1346541-24-9) is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This amine belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and neuroscience research. Compounds featuring a pyridine ring linked to a cyclopropylamine group have been investigated as key scaffolds for the development of nicotinic acetylcholine receptor (nAChR) ligands . Research into structurally similar molecules indicates that the cyclopropylamine moiety can serve as a rigid spacer that confers a specific three-dimensional orientation, which is crucial for interacting with neurotransmitter receptors . As such, this compound is a valuable building block for researchers synthesizing and evaluating novel molecules for potential application in studies of neurological pathways and conditions. It is supplied as a research chemical strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHIZOPPNDAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopropyl 2 Methylpyridin 3 Amine and Analogues

Strategies for Amine Introduction onto Pyridine (B92270) Ring

The formation of an amine at the C3 position of the 2-methylpyridine (B31789) scaffold is a critical step. This can be achieved through either direct functionalization of a C-H bond or by coupling a pre-functionalized pyridine ring with an amine.

Direct C-H amination is an atom-economical strategy that avoids the pre-installation of functional groups like halogens on the pyridine ring. nih.gov This approach involves the activation of a C(sp²)-H bond on the pyridine ring and its subsequent coupling with the N-H bond of an amine.

Transition metal-mediated C-H bond activation is a powerful tool for this purpose. acs.org Copper-promoted systems, for example, have been developed for the cross-dehydrogenative coupling of aromatic sp² C-H bonds with various nitrogen sources. nih.gov In such reactions, a copper catalyst facilitates the cleavage of the C-H bond, often directed by a functional group on the substrate, and promotes the formation of the new C-N bond. nih.govrsc.org For the synthesis of N-cyclopropyl-2-methylpyridin-3-amine, this would involve the direct reaction of 2-methylpyridine with cyclopropylamine (B47189) in the presence of a suitable catalyst and oxidant. The regioselectivity of the C-H functionalization can be a challenge, but conditions can be optimized to favor amination at the desired C3 position. nih.gov

Table 1: Key Features of Direct C-H Amination

FeatureDescriptionPotential AdvantagePotential Challenge
Reaction TypeOxidative Cross-CouplingHigh atom economy; avoids pre-functionalized starting materials.Requires specific catalysts and oxidants.
Key Bond FormationC(sp²)-N bond via C-H and N-H activationReduces synthetic steps.Controlling regioselectivity on the pyridine ring.
Common CatalystsCopper (Cu), Palladium (Pd), Rhodium (Rh)Can operate under relatively mild conditions.Catalyst cost and sensitivity.

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The synthesis of this compound via this method would typically involve the reaction of a 3-halo-2-methylpyridine (e.g., 3-bromo- (B131339) or 3-chloro-2-methylpyridine) with cyclopropylamine. organic-chemistry.org

The reaction is catalyzed by a palladium complex, which consists of a palladium precursor and a supporting ligand. libretexts.org The choice of ligand is crucial for the reaction's success, and several generations of phosphine-based ligands have been developed to improve catalyst activity and stability. youtube.comnih.gov Early systems used ligands like triphenylphosphine, while later generations introduced bidentate phosphines such as BINAP and DPPF, which expanded the reaction scope to include primary amines. wikipedia.orgnih.gov More recent developments have focused on bulky, electron-rich monophosphine biaryl ligands (e.g., XPhos, SPhos) that are highly effective for coupling challenging substrates, including heteroaryl chlorides. youtube.comnih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Table 2: Evolution of Ligands for Buchwald-Hartwig Amination

GenerationLigand ExamplesKey CharacteristicsTypical Substrates
FirstP(o-tolyl)₃Early monodentate phosphines.Aryl bromides with secondary amines. nih.gov
SecondBINAP, DPPFBidentate (chelating) phosphines.Expanded scope to primary amines. wikipedia.orgnih.gov
Third/FourthXPhos, SPhos, RuPhosBulky, electron-rich biaryl monophosphines.Aryl chlorides, heteroaryl halides, wide range of amines. youtube.comnih.gov

Formation of the Cyclopropyl (B3062369) Moiety

The cyclopropylamine unit is a key structural feature. It can be prepared through various cyclopropanation reactions or by functionalizing a pre-existing cyclopropane (B1198618) ring.

Cyclopropylamines can be synthesized through methods that construct the three-membered ring. acs.org Classical cyclopropanation methods have been adapted to incorporate a nitrogen function. acs.org

Simmons-Smith Reaction: This method involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide, to form the cyclopropane ring. acs.org For cyclopropylamine synthesis, an alkene bearing a nitrogen-containing functional group would be used.

Metal-Catalyzed Reactions of Diazo Compounds: Transition metals, such as copper or rhodium, can catalyze the decomposition of diazo compounds to generate carbenes, which then add to olefins to form cyclopropanes. wikipedia.org

Kulinkovich Reaction: This reaction provides access to cyclopropanols from esters using Grignard reagents in the presence of a titanium catalyst. wikipedia.orgwikipedia.org The resulting cyclopropanols can then be converted to cyclopropylamines. A variation, the Kulinkovich-de Meijere reaction, can be applied to amides to form cyclopropylamines directly. acs.org

Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a Michael acceptor with a nucleophile that also contains a leaving group on the α-carbon. The subsequent intramolecular substitution reaction forms the cyclopropane ring.

An alternative approach is to start with a readily available cyclopropane derivative and introduce the amine group.

Amination of Cyclopropanols: Cyclopropanol is an unstable compound but serves as a useful synthetic intermediate. wikipedia.org It can be used as a precursor for the synthesis of cyclopropylamines. researchgate.net The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine, or through other specialized amination protocols. acs.org

Amination of Cyclopropane Halides: Cyclopropyl halides, such as cyclopropyl bromide, can react with amines via nucleophilic substitution to form N-substituted cyclopropylamines. fishersci.co.uk While the direct amination of aryl halides is often challenging without a catalyst, the alkylation of an amine with a cyclopropyl halide is a more conventional nucleophilic substitution process, typically performed in the presence of a base. fishersci.co.uk

Assembly of the this compound Scaffold

The final assembly of this compound can be achieved by combining the strategies for introducing the amine and forming the cyclopropyl group. The most convergent and common approach involves coupling a pre-formed pyridine ring with a pre-formed cyclopropylamine.

The most synthetically viable route is the Palladium-Catalyzed Buchwald-Hartwig Amination . This strategy would involve coupling a commercially available or readily synthesized 3-halo-2-methylpyridine with cyclopropylamine. wikipedia.org Given the advancements in catalyst systems, this method is highly reliable for coupling heteroaryl halides and is tolerant of a wide range of functional groups. nih.gov

An alternative, though potentially less efficient, method is the nucleophilic substitution of 3-amino-2-methylpyridine (B1201488) with a cyclopropyl halide. This would involve the alkylation of the amino group on the pyridine ring. This reaction might require specific conditions to achieve good yields, as the nucleophilicity of the aminopyridine can be modest.

A third, more advanced strategy would be the direct C-H amination of 2-methylpyridine with cyclopropylamine. nih.gov While highly atom-economical, this approach would require careful optimization to control the regioselectivity and achieve a high yield of the desired 3-substituted product over other isomers.

Table 3: Comparison of Assembly Strategies

StrategyPyridine Starting MaterialCyclopropane Starting MaterialKey ReactionAdvantagesDisadvantages
Buchwald-Hartwig Amination3-Halo-2-methylpyridineCyclopropylaminePd-catalyzed C-N cross-couplingHigh yield, broad scope, well-established. wikipedia.orgorganic-chemistry.orgRequires catalyst and pre-functionalized pyridine.
Nucleophilic Alkylation3-Amino-2-methylpyridineCyclopropyl halideSN2 reactionConceptually simple, no transition metal needed.Potentially lower yields, risk of over-alkylation.
Direct C-H Amination2-MethylpyridineCyclopropylamineOxidative C-H/N-H couplingHigh atom economy, fewer steps. nih.govRegioselectivity control can be difficult.

Coupling of Substituted Pyridines with Cyclopropylamine Derivatives

The direct formation of the N-cyclopropyl bond on a pyridine scaffold is a prominent strategy. This is often achieved through transition metal-catalyzed cross-coupling reactions, which have become powerful tools in modern organic synthesis for constructing C-N bonds. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. wikipedia.orgyoutube.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of a 3-halo-2-methylpyridine (e.g., 3-bromo- or 3-chloro-2-methylpyridine) with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency. youtube.com The general catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. youtube.comlibretexts.org

Table 1: Key Components in Buchwald-Hartwig Amination
ComponentFunctionExamples
Palladium CatalystFacilitates the cross-coupling reactionPd(OAc)₂, [Pd₂(dba)₃]
Phosphine LigandStabilizes the palladium catalyst and influences reactivity(±)-BINAP, XPhos, SPhos, BrettPhos youtube.comchemspider.com
BaseDeprotonates the amine, facilitating catalyst turnoverNaOtBu, K₂CO₃, LiHMDS libretexts.orgresearchgate.net
Aryl HalideThe pyridine-based electrophile3-bromo-2-methylpyridine, 3-chloro-2-methylpyridine
AmineThe cyclopropyl-containing nucleophileCyclopropylamine

Ullmann Condensation: An older but still relevant method is the Ullmann condensation, which typically uses copper as a catalyst to promote the coupling of an aryl halide with an amine. organic-chemistry.orgwikipedia.org This reaction often requires higher temperatures compared to palladium-catalyzed methods. wikipedia.org The synthesis of this compound via an Ullmann-type reaction would involve heating a 3-halo-2-methylpyridine with cyclopropylamine in the presence of a copper catalyst and a base. wikipedia.org Modern variations of the Ullmann reaction may utilize soluble copper catalysts with specific ligands to improve reaction conditions and yields. wikipedia.org

Multi-Step Synthesis from Common Building Blocks

An alternative to direct coupling involves building the target molecule through a series of reactions starting from more readily available precursors.

Starting with 2-methylpyridin-3-amine, the cyclopropyl group can be introduced through various methods.

Reductive Amination: A common strategy involves the reductive amination of a carbonyl compound. In this case, 2-methylpyridin-3-amine can be reacted with cyclopropanecarboxaldehyde. This reaction first forms an intermediate imine, which is then reduced in situ to the desired this compound. A variety of reducing agents can be employed for this transformation, such as sodium borohydride (B1222165) or α-picoline-borane. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): While less common for introducing an N-cyclopropyl group directly onto an unsubstituted pyridine ring, SNAr reactions can be effective if the pyridine ring is sufficiently activated with electron-withdrawing groups. researchgate.net For instance, if a suitable leaving group is present at the 3-position and the pyridine ring is activated, direct displacement by cyclopropylamine could be feasible.

This approach focuses on modifying the amino group of a pre-existing pyridin-3-amine core. The reactivity of the pyridine nitrogen can influence the outcome of electrophilic aromatic substitution reactions, often directing substitution to the 3-position. libretexts.org The basicity of the nitrogen in the pyridine ring is a key factor, being less basic than in alkylamines due to the sp² hybridization of the nitrogen atom. libretexts.org

N-alkylation or N-acylation reactions on the amino group of pyridin-3-amine derivatives are fundamental transformations. nih.gov For the synthesis of this compound, one could envision a reaction sequence starting from 2-methylpyridin-3-amine.

Table 2: Comparison of Synthetic Strategies
MethodStarting MaterialsKey ReagentsGeneral Conditions
Buchwald-Hartwig Amination3-halo-2-methylpyridine, CyclopropylaminePalladium catalyst, phosphine ligand, baseTypically milder temperatures
Ullmann Condensation3-halo-2-methylpyridine, CyclopropylamineCopper catalyst, baseOften requires high temperatures wikipedia.org
Reductive Amination2-methylpyridin-3-amine, CyclopropanecarboxaldehydeReducing agent (e.g., NaBH₄)Generally mild conditions

Stereoselective Synthetic Pathways to Cyclopropylamine Derivatives

The cyclopropylamine motif is a key structural feature, and its stereoselective synthesis is of great importance, particularly when chiral centers are present on the cyclopropane ring. chemrxiv.orgacs.org While this compound itself is achiral, the synthesis of its analogues with substituted cyclopropyl rings often requires stereocontrolled methods.

A variety of methods have been developed for the asymmetric synthesis of cyclopropylamine derivatives. researchgate.net These include:

Curtius Rearrangement: The Curtius rearrangement of cyclopropyl acyl azides is a classical method for accessing cyclopropylamines. acs.org

Metal-Catalyzed Cyclopropanation: The reaction of diazo compounds with olefins in the presence of a metal catalyst can be used to form the cyclopropane ring, with the nitrogen functionality being introduced subsequently or as part of the olefin. acs.org

Michael-Initiated Ring-Closure (MIRC): MIRC reactions are a powerful tool for the construction of cyclopropanes with a high degree of stereocontrol. acs.org

Kulinkovich-type Reactions: These reactions, applied to amides and nitriles, provide another route to the aminocyclopropane moiety. acs.org

Recent advancements have also focused on the development of highly diastereoselective syntheses of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This method proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring closure to generate the cyclopropylamine. chemrxiv.org Furthermore, photocatalytic methods have emerged for the synthesis of cyclopropylamine derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon and hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment and connectivity of each atom in N-cyclopropyl-2-methylpyridin-3-amine can be determined.

One-Dimensional NMR (¹H NMR and ¹³C NMR)

One-dimensional NMR provides foundational information about the types and numbers of hydrogen and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the cyclopropyl (B3062369) group. The aromatic protons on the pyridine ring typically appear in the downfield region, influenced by the ring's electron-withdrawing nature and the presence of the nitrogen atom. The methyl protons attached to the pyridine ring resonate as a singlet, while the protons of the cyclopropyl group exhibit complex splitting patterns due to geminal and vicinal coupling. The N-H proton of the amine group often appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The pyridine ring carbons show signals in the aromatic region of the spectrum. The carbon of the methyl group appears in the aliphatic region, as do the carbons of the cyclopropyl ring. The chemical shifts of the cyclopropyl carbons are characteristically found at higher field strengths.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is representative and intended for illustrative purposes.)

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
1---145.0
27.80d4.5140.2
36.95dd8.0, 4.5120.5
47.50d8.0135.8
52.40s-22.1
6---130.0
72.60m-30.5
80.85m-7.2
90.60m-7.2
104.50br s--

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would confirm the coupling between the adjacent protons on the pyridine ring and within the cyclopropyl group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₉H₁₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be measured with high accuracy, confirming its elemental composition.

Table 2: Hypothetical HRESIMS Data for this compound (Note: This data is representative and intended for illustrative purposes.)

IonCalculated Exact MassMeasured Exact Mass
[M+H]⁺149.1073149.1075

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: A characteristic absorption for the secondary amine N-H bond would be expected in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring typically occur in the 1400-1600 cm⁻¹ region. orgchemboulder.com

C-N Stretch: The C-N stretching vibration of the amine group would be found in the 1250-1335 cm⁻¹ range for an aromatic amine. orgchemboulder.com

Table 3: Hypothetical FT-IR Data for this compound (Note: This data is representative and intended for illustrative purposes.)

Wavenumber (cm⁻¹)IntensityAssignment
3350MediumN-H Stretch
3050MediumAromatic C-H Stretch
2950StrongAliphatic C-H Stretch
1600StrongC=C/C=N Aromatic Ring Stretch
1480StrongC=C/C=N Aromatic Ring Stretch
1300MediumAromatic C-N Stretch

Fourier-Transform Raman (FT-Raman) Spectroscopy

Comprehensive searches for experimental Fourier-Transform Raman (FT-Raman) spectroscopic data for this compound did not yield specific research findings or detailed vibrational analysis for this compound. Scientific literature readily available in the public domain does not currently contain FT-Raman spectra or associated vibrational mode assignments for this molecule.

X-ray Crystallography for Solid-State Structure

Detailed crystallographic data for this compound is not presently available in published scientific literature or crystallographic databases. Consequently, a full analysis of its solid-state structure, including its crystal system, molecular geometry, and intermolecular interactions, cannot be provided at this time. The following subsections outline the parameters that would be determined from such an analysis.

Determination of Crystal System and Space Group

The determination of the crystal system and space group for this compound through single-crystal X-ray diffraction has not been reported. This analysis would typically provide fundamental information about the symmetry and repeating unit cell of the crystal lattice. Without experimental data, these crystallographic parameters remain unknown.

Analysis of Molecular Geometry and Dihedral Angles

A quantitative analysis of the molecular geometry, including bond lengths, bond angles, and dihedral angles of this compound, is contingent on X-ray crystallographic data. As this information is not available, a definitive description of the three-dimensional conformation of the molecule in the solid state cannot be presented.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, C-H···X Interactions)

The investigation of intermolecular interactions, such as hydrogen bonding, π-π stacking, and C-H···X interactions, is crucial for understanding the packing of molecules in a crystal lattice. However, in the absence of a determined crystal structure for this compound, a discussion of these specific non-covalent interactions is not possible.

Computational and Theoretical Chemistry Studies

Mechanistic Elucidation using Computational Methods

Energy Profiles and Transition State Analysis (e.g., for C-H Alkylation, Palladium Migration)

Computational modeling is instrumental in mapping the energy landscapes of chemical reactions, identifying transition states, and determining reaction mechanisms. For N-cyclopropyl-2-methylpyridin-3-amine, reactions such as C-H alkylation or palladium-catalyzed cross-coupling are of significant interest.

C-H Alkylation: The pyridine (B92270) ring and the methyl group present potential sites for C-H activation. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway. For a hypothetical palladium-catalyzed C-H arylation, the reaction would likely proceed through a concerted metalation-deprotonation (CMD) mechanism. pkusz.edu.cn This is a common pathway in palladium-catalyzed C-H activation of pyridine derivatives. pkusz.edu.cn The energy profile would be calculated to determine the activation barriers for the C-H activation at different positions on the pyridine ring and the methyl group. The relative energies of the transition states would reveal the regioselectivity of the reaction.

Palladium Migration: In the context of certain catalytic cycles, palladium migration from one position to another on the pyridine ring could be a crucial step. Computational studies can model the energy barriers associated with such migration. The stability of various palladium-intermediate complexes would be assessed to understand the thermodynamics and kinetics of the migration process.

A representative, hypothetical energy profile for a palladium-catalyzed C-H activation step is presented below. The activation free energies (ΔG‡) are illustrative and would be determined through detailed quantum chemical calculations.

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
1Reactants (Substrate + Catalyst)0.0
2Pre-reaction Complex-5.2
3Transition State (C-H Activation)+25.8
4Palladacycle Intermediate-2.1

Bonding Evolution Theory (BET) Applications

Bonding Evolution Theory (BET) provides a powerful framework for understanding the dynamic changes in chemical bonding during a reaction. chemrxiv.org By analyzing the topology of the Electron Localization Function (ELF), BET can describe the sequence of bond formation and cleavage events along a reaction coordinate.

For a reaction involving this compound, such as a cycloaddition or a rearrangement, BET analysis would reveal the precise mechanism of electronic reorganization. For instance, in a hypothetical reaction, the analysis could show whether the process is concerted or proceeds through discrete steps involving the formation of pseudoradical centers. chemrxiv.org This level of detail is crucial for a fundamental understanding of the reaction mechanism beyond simple arrow-pushing formalisms. The evolution of the valence basins of the ELF would be monitored along the intrinsic reaction coordinate (IRC) to characterize the chemical transformation.

Topological Analysis of Electron Density (e.g., Atoms in Molecule (AIM), Reduced Density Gradient (RDG))

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. iucr.org This approach can be applied to this compound to gain insights into the nature of its intramolecular interactions.

By locating the bond critical points (BCPs) in the electron density (ρ(r)), one can analyze the properties at these points, such as the value of the electron density and its Laplacian (∇²ρ(r)), to classify the chemical bonds. For instance, the N-H and C-H bonds would be characterized as shared (covalent) interactions, while weaker intramolecular interactions, such as hydrogen bonds, could also be identified and quantified.

In a study on salts of 2-amino-3-methylpyridine, a close analog, QTAIM analysis was used to characterize the N—H⋯O interactions. iucr.orgiucr.org The positive values of the Laplacian of the electron density at the BCPs indicated closed-shell interactions, typical of hydrogen bonds. iucr.orgiucr.org A similar analysis for this compound would help in understanding its crystal packing and intermolecular interactions.

Reduced Density Gradient (RDG) analysis is another valuable tool for visualizing and characterizing non-covalent interactions. This method plots the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density. This allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule.

An illustrative data table summarizing the expected QTAIM parameters for key bonds in this compound is provided below. The values are representative and based on typical values for similar bonds.

BondElectron Density at BCP (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Type
C-N (pyridine ring)~0.30NegativeCovalent
C-N (amine)~0.25NegativeCovalent
N-H~0.35NegativeCovalent
C-H (methyl)~0.28NegativeCovalent

Computational Predictions of Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-selectivity relationships (QSSR). By calculating various molecular descriptors, it is possible to build models that predict the reactivity and selectivity of a series of related compounds.

For this compound, DFT calculations can be used to determine a range of electronic and steric parameters. Electronic parameters such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potentials can provide insights into the molecule's nucleophilic and electrophilic character. nih.gov For example, the location of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack.

Structure-reactivity relationships can be established by correlating these computed parameters with experimentally observed reaction rates or selectivities for a series of substituted pyridine derivatives. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring would alter the energies of the frontier orbitals and, consequently, the reactivity of the molecule. nih.gov The cyclopropylamino and methyl groups in the target molecule are both generally considered electron-donating, which would be expected to increase the electron density of the pyridine ring and enhance its reactivity towards electrophiles.

The following table presents hypothetical calculated electronic properties for this compound and a related pyridine derivative for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity towards Electrophiles
Pyridine-6.8-0.56.3Baseline
This compound-5.9-0.25.7Higher

Chemical Reactivity and Transformations

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of a strong electron-donating amino group at the 3-position and a weakly electron-donating methyl group at the 2-position significantly influences its reactivity profile.

The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene, a characteristic that is somewhat mitigated by the activating amino and methyl groups. The amino group at the C-3 position is a powerful activating group and directs electrophiles to the ortho and para positions. Consequently, electrophilic attack is most likely to occur at the C-4 and C-6 positions, which are ortho and para to the amino group, respectively. The methyl group at C-2 also provides a slight activating effect.

Conversely, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. quimicaorganica.org However, in N-cyclopropyl-2-methylpyridin-3-amine, the ring is enriched with electron density from the amino and methyl groups, making it less reactive towards nucleophiles than unsubstituted pyridine. Nucleophilic substitution would typically require the presence of a good leaving group on the ring, and even then, the reaction conditions would need to be forcing. Nucleophilic additions are particularly slow at the C-3 and C-5 positions. quimicaorganica.org

The methyl group at the C-2 position of the pyridine ring is activated due to its proximity to the ring nitrogen, making its protons acidic. This allows for deprotonation with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a nucleophilic methylene (B1212753) species. esciencesspectrum.com This carbanion can then react with a variety of electrophiles, enabling the introduction of new functional groups at the C-2 methyl position. This is a common strategy for the elaboration of 2-methylazaarenes. esciencesspectrum.com

Table 1: Potential Functionalization Reactions at the C-2 Methyl Group

Reaction Type Reagents Product Type
Alkylation Strong base (e.g., LDA), then Alkyl halide (R-X) 2-(Alkyl)ethyl-substituted pyridine
Aldol Addition Strong base (e.g., LDA), then Aldehyde/Ketone (R₂C=O) 2-(Hydroxyalkyl)-substituted pyridine
Acylation Strong base (e.g., LDA), then Ester/Acyl chloride (RCO-X) 2-(Ketoalkyl)-substituted pyridine

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. For this compound to undergo such reactions, it would first need to be halogenated. For instance, a bromo or iodo substituent could be introduced at the C-4 or C-6 position via electrophilic halogenation. This halogenated derivative could then participate in various cross-coupling reactions.

The Suzuki coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming carbon-carbon bonds. nih.gov Similarly, the Heck reaction couples an unsaturated halide with an alkene. The presence of the unprotected amino group at the C-3 position can sometimes pose a challenge in palladium-catalyzed reactions by coordinating with the metal center, but suitable ligand systems, such as RuPhos and BrettPhos, have been developed to overcome this issue in similar 3-halo-2-aminopyridine systems. nih.govacs.org

Reactivity of the Amine Moiety (N-3 Position)

The exocyclic secondary amine is a key functional group that exhibits characteristic basicity and nucleophilicity, allowing for a variety of transformations.

The nitrogen atom of the amine moiety possesses a lone pair of electrons, rendering it basic. The basicity of this amine is influenced by several factors. The 2-methylpyridine (B31789) ring acts as an electron-withdrawing group via resonance, which tends to decrease the basicity of the amine compared to a simple dialkylamine. libretexts.org This is because the lone pair can be delocalized into the aromatic system, making it less available for protonation.

As a secondary amine, the nitrogen at the N-3 position is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. A challenge in the alkylation of aminopyridines is the potential for competitive alkylation at the pyridine ring nitrogen, which is also nucleophilic. researchgate.net However, methods for the selective N-monoalkylation of aminopyridines have been developed, for example, by using a carboxylic acid and sodium borohydride (B1222165). researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically robust and proceeds readily. For aminopyridines, acetylation is generally observed to occur directly at the exocyclic amino nitrogen. publish.csiro.au

Table 2: Representative N-Alkylation and N-Acylation Reactions

Reaction Reagent Functional Group Formed
N-Alkylation Alkyl halide (e.g., Iodomethane) Tertiary Amine
N-Acylation Acyl chloride (e.g., Acetyl chloride) Amide
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) Tertiary Amine

Oxidation Pathways (e.g., N-oxides Formation)

The structure of this compound features two nitrogen atoms susceptible to oxidation: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized exocyclic secondary amine. The oxidation of such compounds can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis. researchgate.net

The pyridine nitrogen is generally less basic than the secondary amine but can be selectively oxidized under appropriate conditions. Common reagents for the N-oxidation of heteroaromatic amines include peroxy acids like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.gov For molecules containing multiple amine functionalities, achieving selectivity can be challenging. However, strategies such as in situ protonation of the more basic aliphatic amine can deactivate it towards oxidation, allowing for selective oxidation of the less basic heteroaromatic nitrogen. wikipedia.org This approach could potentially be applied to this compound to selectively form the corresponding pyridine-N-oxide. The resulting N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.

Conversely, oxidation of the secondary cyclopropylamine (B47189) nitrogen is also possible. Reagents such as dioxiranes are known to effectively oxidize tertiary amines to their N-oxides with high chemoselectivity, even in the presence of other oxidizable groups like double bonds. researchgate.net While the target compound has a secondary amine, oxidation could potentially lead to nitrones or other oxidized species, depending on the reaction conditions.

Table 1: Common Reagents for Amine Oxidation

Oxidizing Agent Typical Substrate Key Characteristics
Hydrogen Peroxide (H₂O₂) Tertiary Amines, Aromatic Amines High atom economy; often requires a catalyst. nih.gov
m-Chloroperoxybenzoic acid (mCPBA) Tertiary Amines, Pyridines Highly effective but can also oxidize other functional groups like alkenes. nih.gov
Magnesium monoperoxyphthalate (MMPP) Pyridines A safer alternative to mCPBA. researchgate.net
Dioxiranes (e.g., DMD) Tertiary Amines Fast, quantitative conversions at low temperatures. researchgate.net

Radical Functionalization Chemistry

The aminopyridine and cyclopropylamine motifs are both amenable to radical chemistry, opening pathways for novel functionalizations. N-aminopyridinium salts, which can be conceptually derived from aminopyridines, are effective precursors for generating nitrogen-centered radicals under photocatalytic conditions. plu.mx Upon single electron transfer (SET) reduction, these salts can undergo homolytic cleavage of the N–N bond to produce an aminyl radical. plu.mx This reactive intermediate can then engage in various transformations, such as intermolecular addition to alkenes, leading to aminopyridylation products. plu.mx

Furthermore, cyclopropylamines themselves are well-known precursors for radical-mediated reactions. acs.org Oxidation of the cyclopropylamine nitrogen, for instance by a photoexcited catalyst, generates a nitrogen radical cation. This species readily undergoes homolytic cleavage of one of the cyclopropane (B1198618) C-C bonds due to the release of ring strain. acs.org This ring-opening process generates a distonic radical cation, which is a key intermediate in reactions like [3+2] cycloadditions. acs.orgacs.org This reactivity allows the cyclopropylamine group to serve as a three-carbon synthon for the construction of five-membered rings. acs.org

Transformations Involving the Cyclopropyl (B3062369) Group

The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it a versatile functional handle that can participate in a variety of ring-opening and cycloaddition reactions.

Ring-Opening Reactions

Metal-Catalyzed Ring Opening (e.g., Palladium-Mediated)

Transition metals, particularly palladium, are highly effective in catalyzing the ring-opening of cyclopropanes through C-C bond activation. organic-chemistry.orgwikipedia.org The reaction is often initiated by the oxidative addition of a low-valent metal complex into one of the strained C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. nih.gov In the context of this compound, the nitrogen atom can act as a directing group, facilitating the C-C bond cleavage.

Palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to stereoselectively produce α,β-unsaturated ketones. organic-chemistry.org Similarly, palladium catalysis can activate cyclopropyl thioethers. acs.org For N-cyclopropylamines, palladium-catalyzed reactions can be tailored to either preserve the ring, as in N-arylation reactions, or to induce ring-opening, depending on the choice of ligands and reaction conditions. acs.org The ring-opened products can be trapped intramolecularly by nucleophiles or participate in subsequent cross-coupling reactions. organic-chemistry.org

Competing Reaction Pathways (e.g., β-H Elimination vs. Palladium Migration)

Following the initial metal-mediated C-C bond cleavage of the cyclopropane ring, the resulting organopalladium intermediate stands at a mechanistic crossroads, with several competing pathways dictating the final product structure.

One of the most common pathways for alkyl-palladium intermediates is β-hydride elimination . This process requires a hydrogen atom on the carbon β to the palladium center and a vacant coordination site on the metal. It results in the formation of an alkene and a palladium-hydride species. In the context of a ring-opened cyclopropylamine, this would lead to the formation of an allylic amine or enamine derivative.

However, β-hydride elimination is not inevitable and can be outcompeted by other processes. If the reaction is performed in the presence of a suitable coupling partner (e.g., an organoboron reagent), the alkyl-palladium intermediate can undergo transmetalation followed by reductive elimination . This cascade allows for the formation of a new C-C bond at the site of the original cyclopropane ring, effectively achieving a ring-opening/cross-coupling transformation. The ability to suppress β-hydride elimination is crucial for the success of such cascade reactions and can sometimes be achieved through the use of specific ligands or the presence of nearby coordinating groups that stabilize the alkyl-palladium intermediate.

Another potential, though less common, pathway is 1,4-palladium migration . In this process, the palladium atom "walks" from its initial position to a more remote carbon atom via a series of C-H activation and insertion steps. This can lead to the functionalization of a C-H bond that was not directly involved in the initial ring-opening event. The ultimate reaction pathway is a delicate balance controlled by factors such as the ligand environment, substrate electronics, steric hindrance, and the presence of external reagents.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with N-arylcyclopropylamines)

N-arylcyclopropylamines are excellent substrates for formal [3+2] cycloaddition reactions with various unsaturated partners like alkenes and alkynes, providing a powerful method for constructing substituted cyclopentylamine (B150401) and pyrrolidine (B122466) derivatives. acs.org These reactions are typically initiated by the single-electron oxidation of the cyclopropylamine nitrogen to form a nitrogen-centered radical cation. acs.org

This oxidation can be achieved using visible-light photoredox catalysts (e.g., Ru(bpz)₃₂) or dirhodium(II) complexes. acs.org Following oxidation, the strained cyclopropane ring undergoes rapid homolytic cleavage, generating a key 1,3-distonic radical cation intermediate. This intermediate then adds to the alkene or alkyne partner in a stepwise radical mechanism. The subsequent intramolecular radical addition (cyclization) and a final hydrogen atom transfer or reduction step complete the cycloaddition, affording the five-membered ring product.

The scope of this reaction is broad, tolerating various substituents on both the N-arylcyclopropylamine and the olefin partner. Electron-donating groups on the aryl ring of the cyclopropylamine generally lead to good yields.

Table 2: Examples of [3+2] Cycloaddition of N-Arylcyclopropylamines

Cyclopropylamine Partner Catalyst / Conditions Product Yield (%) Reference
N-phenylcyclopropylamine Styrene Ru(bpz)₃₂, visible light, air 2,4-diphenyl-pyrrolidine 85% acs.org
N-(4-methoxyphenyl)cyclopropylamine Diethyl maleate Ru(bpz)₃₂, visible light, air Diethyl 1-(4-methoxyphenyl)pyrrolidine-3,4-dicarboxylate 82% acs.org
N-(4-methoxyphenyl)cyclopropylamine Phenylacetylene Rh₂(OAc)₄, DCE, 80°C 1-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-pyrrole 87%

Stereochemical Control in Cyclopropane Transformations

The inherent strain of the cyclopropane ring in this compound and related N-cyclopropylaryl amines offers a unique platform for stereocontrolled transformations. The ability to selectively cleave or modify the three-membered ring allows for the generation of stereocenters in acyclic systems, a strategy that has garnered significant interest in organic synthesis. researchgate.net Methodologies focus on achieving high levels of diastereoselectivity and enantioselectivity through various catalytic and non-catalytic approaches.

Asymmetric Cycloadditions

One prominent strategy for achieving stereochemical control involves the participation of the cyclopropylamine moiety in asymmetric cycloaddition reactions. For instance, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines with electron-rich and electron-neutral olefins have been developed. rsc.org These reactions, facilitated by chiral hydrogen-bonding catalysts, can construct all-carbon quaternary stereocenters with high enantioselectivity. rsc.org The versatility of this method is demonstrated by its effectiveness with 1,1-diaryl ethylenes that possess structurally similar aryl substituents. rsc.org

In a similar vein, photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems can proceed without the need for photocatalysts or additives. chemrxiv.org While this method offers a broad scope for synthesizing N-arylaminocycloalkyl compounds, the diastereoselectivity can be modest in some cases, such as the reaction with methyl methacrylate. chemrxiv.org However, higher diastereoselectivity can be achieved with trisubstituted olefins. chemrxiv.org The reaction of pyrrolidine N-oxides with substituted alkenes to yield endo-7-azanorbornanes has been shown to proceed with good yields and high diastereoselectivities. nih.gov

The following table summarizes representative data from studies on asymmetric cycloadditions of N-cyclopropyl arylamines with various olefins, highlighting the achieved yields and stereoselectivities.

Arylamine ReactantOlefin ReactantProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
N-phenylcyclopropylamine3-methylene-isoindolin-1-oneCorresponding [3+2] cycloadduct80-9590-94Not Reported
N-aryl cyclopropylamineMethyl methacrylate3ad>99Not Reportedmodest
N-aryl cyclopropylamineTrisubstituted olefin3ae57Not Reported9:1
Pyrrolidine N-oxideSubstituted alkeneendo-7-azanorbornaneup to 97Not Reported>20:1

This data is illustrative of transformations with N-aryl cyclopropylamines and may not be directly representative of this compound.

Enantioselective Ring-Opening Reactions

Catalytic enantioselective ring-opening of cyclopropanes is another powerful strategy for introducing stereocenters. scispace.com These reactions can be achieved with various nucleophiles, including amines, alcohols, and thiols, leading to the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives, among other structures. scispace.com The use of chiral catalysts, such as those based on cobalt(II) or ruthenium(II)-salen complexes, is crucial for achieving high diastereo- and enantioselectivity in cyclopropanation reactions that produce chiral cyclopropyl carboxamides and trans-cyclopropyl β-amino acid derivatives, respectively. organic-chemistry.orgnih.gov

Mechanistic studies suggest that some ring-opening reactions of alkylidenecyclopropyl ketones with amines proceed through the distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org Furthermore, visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropanes has been shown to proceed via a nucleophilic attack by amide anions, leading to ring-opening. nih.gov

The table below presents findings from enantioselective ring-opening and related reactions, showcasing the catalyst systems and stereochemical outcomes.

Cyclopropane SubstrateReaction TypeCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Various OlefinsAsymmetric Cyclopropanation[Co(P1)]Cyclopropane succinimidyl estersHighExcellentHigh
StyreneAsymmetric CyclopropanationChiral (Salen)Ru(II)trans-Cyclopropyl β-amino acid derivative precursorHigh (overall)ExcellentNot Reported
Donor-Acceptor CyclopropanesEnantioselective Ring-OpeningChiral Lewis Acid/Organocatalystγ-substituted GABA derivativesNot ReportedHighNot Reported
Aryl Cyclopropanes1,3-AminoacylationPhotoredox/NHC catalystγ-amino ketones31-76Not ReportedNot Reported

This data is derived from studies on various cyclopropane derivatives and illustrates general principles of stereochemical control.

Advanced Applications in Chemical Synthesis and Research

N-cyclopropyl-2-methylpyridin-3-amine as a Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate, offering multiple reactive sites for the construction of more complex molecular architectures. The pyridine (B92270) nitrogen, the secondary amine, and the aromatic ring itself can all participate in various chemical transformations. This multifaceted reactivity allows for its use as a foundational element in the synthesis of a diverse range of organic compounds.

Role in the Synthesis of Complex Heterocyclic Systems

The aminopyridine scaffold is a cornerstone in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. This compound is a promising precursor for the construction of such systems, including pyridopyrimidines and thienopyridines. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional reagents. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of fused pyridine rings.

The general synthetic strategies for these systems often involve condensation reactions followed by intramolecular cyclization. While specific examples utilizing this compound are not extensively documented in publicly available research, the established reactivity of aminopyridines provides a strong basis for its potential in this area. The cyclopropyl (B3062369) moiety can also influence the reactivity and stereochemistry of these cyclization reactions, potentially leading to novel heterocyclic frameworks.

Table 1: Potential Fused Heterocyclic Systems from this compound

Fused Heterocycle CorePotential Synthetic Precursors
Pyridopyrimidineβ-Diketones, β-Ketoesters, α,β-Unsaturated esters
Pyrrolopyridineα-Haloketones, 1,4-Dicarbonyl compounds
Thienopyridineα-Halocarbonyls and a sulfur source

This table presents potential synthetic routes based on established aminopyridine chemistry.

Precursor for Advanced Pyridine Derivatives

The functionalization of the pyridine ring and the secondary amine of this compound opens avenues for the creation of a wide array of advanced pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds at the pyridine core. organic-chemistry.orgwikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the molecular diversity accessible from this starting material.

Furthermore, the secondary amine can be readily acylated, alkylated, or sulfonylated to introduce a variety of functional groups. These modifications can be used to tune the electronic and steric properties of the molecule, which is crucial for applications in drug discovery and materials science. The presence of the methyl group at the 2-position can also direct further functionalization of the pyridine ring through C-H activation strategies. rsc.org

Development of Functionalized Derivatives for Material Science Studies

While direct applications of this compound in material science are still emerging, its structural motifs suggest significant potential. Pyridine-based compounds are known to be useful in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov The electron-rich nature of the aminopyridine ring, combined with the potential for extended conjugation through functionalization, makes derivatives of this compound interesting candidates for these applications.

The introduction of fluorescent or charge-transporting moieties onto the pyridine scaffold could lead to novel materials for OLEDs. Similarly, by attaching suitable anchoring groups and chromophores, derivatives could be designed to act as sensitizers in DSSCs. The cyclopropyl group might also impart unique photophysical properties or influence the solid-state packing of these materials, which are critical factors for device performance. However, it is important to note that these are prospective applications that require further experimental validation.

Potential for Catalytic Applications and Ligand Design

The aminopyridine scaffold is a well-established platform for the design of ligands for transition metal catalysis. The nitrogen atoms of the pyridine ring and the secondary amine in this compound can act as a bidentate ligand, coordinating to a metal center to form stable complexes. ias.ac.inmdpi.com The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the amine.

The resulting metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The chirality that can be introduced, for instance, by using a chiral cyclopropyl group or by modifying the amine substituent, makes these potential ligands particularly interesting for asymmetric catalysis. The design and synthesis of such ligands and the evaluation of their catalytic activity represent a promising area for future research.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific knowledge on N-cyclopropyl-2-methylpyridin-3-amine is notably sparse. Publicly available information is largely limited to listings in chemical supplier databases, which provide basic identifiers such as its CAS number (1346541-24-9) and molecular formula (C9H12N2). vulcanchem.com Detailed experimental studies on its synthesis, reactivity, and potential applications are not extensively reported in peer-reviewed literature.

Unexplored Reactivity and Synthetic Opportunities

The unique structural features of this compound present a number of unexplored avenues for synthetic chemistry. The reactivity of the cyclopropyl (B3062369) group, in particular, is an area ripe for investigation. For instance, the photochemical activation of N-aryl cyclopropylamines has been shown to lead to formal [3+2] cycloadditions, a reaction pathway that could potentially be exploited with this compound to generate novel polycyclic structures. chemrxiv.org The susceptibility of the cyclopropyl ring to open under radical or acidic conditions could also be harnessed to synthesize more complex acyclic or heterocyclic scaffolds. researchgate.net

Furthermore, the aminopyridine core offers multiple sites for functionalization. The pyridine (B92270) ring itself could undergo electrophilic substitution, although the directing effects of the existing substituents would need to be determined. The secondary amine is a handle for a variety of transformations, including acylation, alkylation, and participation in metal-catalyzed cross-coupling reactions. A systematic study of these reactions would be invaluable in expanding the synthetic utility of this compound.

Advancements in Computational and Spectroscopic Characterization

A significant gap in the current understanding of this compound is the lack of detailed computational and spectroscopic data. Modern computational chemistry methods, such as Density Functional Theory (DFT), could provide significant insights into its electronic structure, conformational preferences, and predicted reactivity. mdpi.commdpi.com Such studies could elucidate the influence of the cyclopropyl group on the aromaticity and electron distribution of the pyridine ring, and predict the most likely sites for electrophilic and nucleophilic attack.

Experimentally, a thorough spectroscopic characterization is essential. This would include one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign the proton and carbon signals, as well as Infrared (IR) spectroscopy to identify characteristic vibrational modes. Mass spectrometry would confirm the molecular weight and provide information on fragmentation patterns. A detailed analysis of this data would provide a foundational understanding of the molecule's structure and bonding.

Future Prospects for Novel Chemical Transformations and Applications

Given the prevalence of both cyclopropylamines and aminopyridines in bioactive molecules, a key future direction for this compound is the exploration of its potential in medicinal and agrochemical applications. longdom.org The cyclopropyl group is a known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The aminopyridine scaffold is a common feature in a wide range of pharmaceuticals. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents or crop protection chemicals.

Future research should focus on the design and synthesis of libraries of derivatives based on the this compound scaffold. These derivatives could then be screened for various biological activities. Additionally, the potential of this compound as a ligand in coordination chemistry or as a monomer in materials science remains completely unexplored and represents a promising avenue for future investigation. The development of efficient and scalable synthetic routes will be a critical first step in enabling these future prospects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-2-methylpyridin-3-amine, and what reaction conditions are critical for yield optimization?

  • Methodology : A common approach involves nucleophilic substitution between cyclopropanamine and a halogenated pyridine derivative. For example, copper-catalyzed coupling (e.g., CuBr) in polar aprotic solvents like DMSO, with Cs₂CO₃ as a base, at 35–50°C for 24–48 hours. Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradients) is typical. Yields may vary (e.g., 17.9% reported for a related compound), suggesting optimization via catalyst loading (0.05–0.1 eq CuBr) or temperature control .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include pyridine ring protons (δ 6.5–8.5 ppm), cyclopropyl CH₂ (δ 0.5–1.5 ppm), and methyl groups (δ 2.0–2.5 ppm).
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z 163.22 for C₉H₁₃N₃).
  • Melting Point : Reported ranges (e.g., 104–107°C for analogs) help verify purity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters like solvent (DMSO vs. DMF), temperature (25–60°C), and catalyst (CuBr vs. CuI).
  • Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Post-Hoc Analysis : Compare yields via HPLC or GC-MS. For example, elevated temperatures (50°C) may reduce reaction time but risk decomposition .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
  • Metabolite Profiling : Identify degradation products via LC-HRMS to rule off-target effects.
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .

Q. How can computational modeling predict the electronic effects of substituents on the pyridine ring?

  • Methodology :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess substituent effects on HOMO/LUMO energies.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • QSAR Models : Correlate Hammett constants (σ) with experimental bioactivity to guide synthetic priorities .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters include space group (e.g., P2₁/c), R-factor (<5%), and hydrogen bonding networks.
  • Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning.
  • Validation Tools : Check geometry plausibility with PLATON or Mercury .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.